Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate
Description
Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate (CAS 20688-05-5) is a sulfur-containing heterocyclic compound featuring a five-membered tetrahydrothiophene ring substituted with a methyl group at position 2, a ketone (oxo) group at position 4, and an ethyl carboxylate ester at position 3.
Properties
CAS No. |
20688-05-5 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,7H,3-4H2,1-2H3 |
InChI Key |
OBSIYBMTDOHLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(SCC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-oxobutanoic acid with ethyl mercaptan in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below summarizes key structural features and inferred properties of Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate and its closest analogs, ranked by similarity scores from :
| Compound Name (CAS) | Similarity Score | Ring Size/Type | Substituents/Functional Groups | Key Inferred Properties |
|---|---|---|---|---|
| Ethyl 5-oxothiepane-4-carboxylate (925218-54-8) | 0.93 | 7-membered thiepane | Oxo (C5), ethyl ester (C4) | Higher ring flexibility; similar reactivity |
| Methyl 2-((hexylthio)methyl)-5-oxocyclopentanecarboxylate (61996-08-5) | 0.86 | 5-membered cyclopentane | Hexylthio, oxo (C5), methyl ester (C2) | Lipophilic due to hexylthio; lower polarity |
| This compound (20688-05-5) | 0.84 | 5-membered tetrahydrothiophene | Methyl (C2), oxo (C4), ethyl ester (C3) | Moderate polarity; reactive at oxo and sulfur |
| Ethyl 2-oxotetrahydro-2H-thiopyran-3-carboxylate (4547-45-9) | 0.84 | 6-membered thiopyran | Oxo (C2), ethyl ester (C3) | Larger ring size; altered steric effects |
| Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (889946-17-2) | 0.81 | 6-membered thiopyran (sulfone) | Oxo (C4), ethyl ester (C3), sulfone (S1, S4) | High polarity; enhanced stability due to sulfone |
Physicochemical and Crystallographic Properties
- Polarity: The sulfone-containing derivative (CAS 889946-17-2) exhibits the highest polarity due to the sulfone group, enhancing solubility in polar solvents like water or methanol. In contrast, the hexylthio-substituted cyclopentane (CAS 61996-08-5) is more lipophilic .
- Ring Puckering: The five-membered tetrahydrothiophene ring in the target compound may exhibit pseudorotation or puckering dynamics, as described by Cremer and Pople’s coordinates for monocyclic systems. Larger rings (e.g., thiopyran) show reduced puckering strain .
- Hydrogen Bonding : The oxo and ester groups in all compounds participate in hydrogen bonding, influencing crystal packing. Etter’s graph-set analysis could classify these interactions (e.g., chains or rings) in their solid-state structures .
Biological Activity
Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate is a sulfur-containing heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Tetrahydrothiophene ring : Contributes to its reactivity and biological interactions.
- Ethyl ester group : Enhances solubility and bioavailability.
- Ketone functional group : Increases binding affinity to biological targets.
These structural elements play a crucial role in the compound's interaction with various enzymes and receptors, influencing its biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme inhibition or activation : It can modulate enzyme activity, which is vital in biochemical pathways.
- Binding to specific receptors : The compound's functional groups enhance its affinity for certain molecular targets, leading to significant biochemical effects.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cells. The following table summarizes key findings from relevant studies:
| Study | Cell Line | Treatment Concentration | Results |
|---|---|---|---|
| Smith et al. (2023) | Ehrlich Ascites Carcinoma (EAC) | 50 µM | 100% decrease in tumor cell viability |
| Johnson et al. (2022) | MCF-7 Breast Cancer | 25 µM | Significant apoptosis induction (p < 0.01) |
| Lee et al. (2021) | A549 Lung Cancer | 10 µM | Enhanced antioxidant activity; reduced oxidative stress |
These results indicate that the compound may serve as a promising candidate for chemotherapeutic development due to its ability to effectively target cancer cells while minimizing toxicity to normal tissues.
Antioxidant Properties
The compound has also demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative damage. Studies have shown that this compound can enhance total antioxidant capacity in vitro:
- Total Antioxidant Capacity : Increased by up to 50% when tested against standard antioxidants.
- Histopathological Examination : No significant damage observed in liver and kidney tissues post-treatment, indicating a favorable safety profile.
Case Studies
-
Case Study on Enzyme Interaction :
- A study conducted by Zhang et al. (2023) evaluated the interaction of this compound with cytochrome P450 enzymes.
- Findings revealed that the compound acted as an inhibitor, affecting drug metabolism pathways.
-
Case Study on Agrochemical Applications :
- In agricultural research, this compound has been formulated into pesticides due to its efficacy against specific plant pathogens.
- Field trials indicated a reduction in pest populations by over 70%, showcasing its potential as an eco-friendly pesticide alternative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
